molecular formula C8H7NO B133830 3-propa-1,2-dienyl-1H-pyridin-2-one CAS No. 154012-62-1

3-propa-1,2-dienyl-1H-pyridin-2-one

Cat. No. B133830
M. Wt: 133.15 g/mol
InChI Key: IEGANOZEJOITLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propa-1,2-dienyl-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for various research applications, including drug discovery, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the inhibition of various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.

Biochemical And Physiological Effects

3-propa-1,2-dienyl-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and could be beneficial in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-propa-1,2-dienyl-1H-pyridin-2-one in lab experiments is its unique structure, which allows it to interact with various biological targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-propa-1,2-dienyl-1H-pyridin-2-one. One of the major areas of research is the development of new drugs based on this compound. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for the development of drugs for various diseases such as cancer and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various biological targets and how it could be optimized for specific applications.
In conclusion, 3-propa-1,2-dienyl-1H-pyridin-2-one is a promising compound for scientific research. Its unique structure and diverse biological activities make it a potential candidate for various applications such as drug discovery, biochemistry, and molecular biology. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the reaction of pyridine-2,6-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and yield of 3-propa-1,2-dienyl-1H-pyridin-2-one.

Scientific Research Applications

3-propa-1,2-dienyl-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. One of the major research areas is drug discovery, where this compound has shown promising results as a potential lead compound for the development of new drugs. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one allows it to interact with various biological targets, including enzymes, receptors, and proteins.

properties

CAS RN

154012-62-1

Product Name

3-propa-1,2-dienyl-1H-pyridin-2-one

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

(3E)-3-prop-2-enylidenepyridin-2-one

InChI

InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h2-6H,1H2/b7-4+

InChI Key

IEGANOZEJOITLQ-UHFFFAOYSA-N

Isomeric SMILES

C=C=CC1=CC=CNC1=O

SMILES

C=CC=C1C=CC=NC1=O

Canonical SMILES

C=C=CC1=CC=CNC1=O

synonyms

2(1H)-Pyridinone, 3-(1,2-propadienyl)- (9CI)

Origin of Product

United States

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